molecular formula C23H27NO5 B605189 Adoisine CAS No. 3324-63-8

Adoisine

Cat. No.: B605189
CAS No.: 3324-63-8
M. Wt: 397.47
InChI Key: QYSLPQXDWFZZKW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Adoisine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the major products formed from these reactions are typically derivatives of the original compound, which can be used in further scientific research .

Mechanism of Action

The mechanism of action of Adoisine involves its interaction with specific molecular targets and pathways. It acts by modulating the activity of certain enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to have significant effects on cellular signaling and metabolic processes .

Comparison with Similar Compounds

Adoisine can be compared with other similar compounds, such as adenosine and its derivatives. While adenosine is a naturally occurring purine nucleoside with well-known biological functions, this compound is a synthetic compound with unique properties that make it valuable for research. Similar compounds include various purine nucleosides and their analogs, which share structural similarities but differ in their specific biological activities and applications .

Properties

CAS No.

3324-63-8

Molecular Formula

C23H27NO5

Molecular Weight

397.47

IUPAC Name

2-(dimethylamino)ethanol;4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one

InChI

InChI=1S/C19H16O4.C4H11NO/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-5(2)3-4-6/h2-10,15,21H,11H2,1H3;6H,3-4H2,1-2H3

InChI Key

QYSLPQXDWFZZKW-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.CN(C)CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Warfarin deanol;  Adoisine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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